molecular formula C10H9N B3003989 1-isocyano-2,3-dihydro-1H-indene CAS No. 728919-98-0; 728920-01-2

1-isocyano-2,3-dihydro-1H-indene

Cat. No.: B3003989
CAS No.: 728919-98-0; 728920-01-2
M. Wt: 143.189
InChI Key: KNXCHLLQHRSRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyano-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene core) with an isocyano (-NC) substituent at position 1 (Figure 1). The 2,3-dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry due to its structural rigidity, aromaticity, and ability to accommodate diverse substituents, which modulate biological activity and physicochemical properties .

Properties

IUPAC Name

1-isocyano-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXCHLLQHRSRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Electron-Donating Groups (EDGs) :

    • 4-Hydroxy-3-methoxyphenyl (Compound 12d) : Exhibited potent antiproliferative activity (78.82% inhibition at 0.1 mM) in tubulin polymerization assays. EDGs enhance activity by stabilizing interactions with the colchicine-binding site of tubulin .
    • 2,3-Dihydrobenzofuran-5-yl (Compound 12q) : Achieved 83.61% inhibition at 0.1 mM, outperforming EDG-containing analogs due to additional ring rigidity .
    • Natural Derivatives (Diaporindenes A–D) : These fungal metabolites with benzodioxan moieties showed nitric oxide inhibition (IC50: 4.2–9.0 μM), attributed to EDG-facilitated redox modulation .
  • Electron-Withdrawing Groups (EWGs): 4-Trifluoromethylbenzyl (Compound 12p): Demonstrated reduced activity compared to EDG analogs, highlighting the detrimental impact of EWGs on tubulin binding .

Bioactivity Profiles

Compound Substituent(s) Bioactivity (IC50 or Inhibition %) Mechanism/Application Reference
This compound -NC at C1 Not reported Hypothesized covalent interactions -
Compound 12d 4-Hydroxy-3-methoxyphenyl 78.82% inhibition (0.1 mM) Tubulin polymerization inhibitor
Diaporindene A (39) Benzodioxan moiety IC50 = 4.2 μM (NO inhibition) Anti-inflammatory
LY186641 Sulfonamide at C5 Methemoglobinemia (dose-limiting) Antineoplastic (diarylsulfonylurea)
1-Indanone Ketone at C1 N/A Synthetic intermediate

Spectroscopic and Analytical Differentiation

  • Mass Spectrometry: Methyl-2,3-dihydro-1H-indene derivatives (e.g., No. 33) generate a characteristic fragment ion at m/z 117 via methyl loss, distinguishing them from tetrahydronaphthalenes (m/z 104) .
  • NMR Trends : Protons adjacent to EWGs (e.g., -NC, -CF3) exhibit downfield shifts due to deshielding, whereas EDGs (e.g., -OCH3) upfield-shift aromatic protons .

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